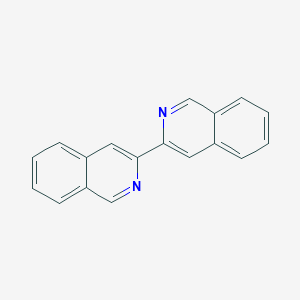

3,3'-Biisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C18H12N2 |

|---|---|

Peso molecular |

256.3 g/mol |

Nombre IUPAC |

3-isoquinolin-3-ylisoquinoline |

InChI |

InChI=1S/C18H12N2/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20-18/h1-12H |

Clave InChI |

IYJIDIPYIGSKLF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=NC(=CC2=C1)C3=CC4=CC=CC=C4C=N3 |

Origen del producto |

United States |

Synthetic Methodologies for 3,3 Biisoquinoline and Its Derivatives

Homocoupling and Dimerization Strategies

Homocoupling and dimerization reactions represent a direct approach to forming the C-C bond linking the two isoquinoline (B145761) units. These methods can be broadly categorized into oxidative dimerization and transition metal-catalyzed couplings.

Oxidative dimerization of isoquinoline itself can lead to the formation of biisoquinolines. The use of strong bases like lithium diisopropylamide (LDA) has been explored for this purpose. For instance, the treatment of isoquinoline with LDA in the presence of hexamethylphosphoramide (B148902) (HMPA) in diethyl ether has been reported to yield 1,1'-biisoquinoline (B174415) in moderate yields of 35–55%. mdpi.com A more effective yield of 87% for 1,1'-biisoquinoline was achieved using MgCl(TMP), where HTMP is 2,2,6,6-tetramethylpiperidine. mdpi.com While these examples focus on the 1,1'-isomer, the underlying principle of deprotonation followed by oxidative coupling can be conceptually applied to target other isomers, though regioselectivity can be a significant challenge.

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| LDA/HMPA | 1,1'-Biisoquinoline | 35–55% | mdpi.com |

| MgCl(TMP) | 1,1'-Biisoquinoline | 87% | mdpi.com |

| Sodium naphthalenide | 1,1'-Biisoquinoline | 26.3% | mdpi.com |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the synthesis of biisoquinolines. nih.goveie.grmdpi.com The Ullmann reaction, a classical copper-catalyzed coupling of aryl halides, represents one of the earliest methods. organic-chemistry.orgbyjus.comslideshare.net The synthesis of 3,3'-biisoquinoline was accomplished via an Ullmann reaction using 3-bromoisoquinoline (B184082) and copper powder at elevated temperatures. acs.org

More contemporary methods often employ palladium or nickel catalysts, which typically offer milder reaction conditions and broader functional group tolerance. mdpi.comprinceton.edu These reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, involve the reaction of an organometallic isoquinoline derivative with a halogenated isoquinoline counterpart. nih.govprinceton.eduuwindsor.ca For example, nickel-catalyzed homocoupling of aryl sulfonates using a Ni/PPh₃ catalyst system with a zinc reductant has been demonstrated for biaryl synthesis. nih.gov Similarly, both palladium and nickel catalysts have been used for the homocoupling of aryl triflates. nih.gov These principles are directly applicable to the synthesis of this compound from appropriately substituted isoquinoline precursors.

The coupling of halogenated isoquinolines is a common and effective strategy for forming the biisoquinoline core. researchgate.net The synthesis of this compound has been achieved through the Ullmann coupling of 3-bromoisoquinoline. acs.org The precursor, 3-bromoisoquinoline, was prepared from 3-aminoisoquinoline. acs.org

In addition to copper-catalyzed Ullmann reactions, palladium and nickel-catalyzed homocoupling reactions of haloisoquinolines are also prevalent. For instance, the coupling of 1-haloisoquinolines has been achieved using catalysts like Zn–[NiBr₂(PPh₃)₂] and In–[Pd(PPh₃)₄]. mdpi.com These methods provide reliable routes to symmetrical biisoquinolines. The synthesis of asymmetrically substituted biisoquinolines can also be achieved through cross-coupling reactions of two different isoquinoline precursors. researchgate.net

| Precursor | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| 3-Bromoisoquinoline | Copper powder | This compound | acs.org |

| 1-Haloisoquinolines | Zn–[NiBr₂(PPh₃)₂] | 1,1'-Biisoquinoline | mdpi.com |

| 1-Haloisoquinolines | In–[Pd(PPh₃)₄] | 1,1'-Biisoquinoline | mdpi.com |

Rhodium-Catalyzed C-H Activation Pathways

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including biisoquinolines. acs.orgresearchgate.net This approach avoids the pre-functionalization of starting materials, directly coupling C-H bonds with other reactive partners.

A notable example is the rhodium(III)-catalyzed reaction of aryl ketone O-pivaloyloxime derivatives with 1,3-diynes. nih.govkisti.re.kr By carefully tuning the reaction conditions, this method can selectively produce alkynylated isoquinolines, as well as 3,4'- and 3,3'-biisoquinolines. nih.gov The mechanism involves a C-H activation of the aryl ketone O-pivaloyloxime as a key step. nih.gov This strategy offers a convenient and highly selective route to diversely substituted biisoquinoline frameworks. nih.gov

Cascade Reaction Methodologies for Complex Structures

Cascade reactions, which involve multiple bond-forming events in a single operation, offer an efficient pathway to complex molecular architectures. rsc.orgarkat-usa.org While the direct synthesis of this compound via a cascade process is less common, methodologies have been developed for accessing related complex structures like tetrahydrobiisoquinolines. chemrxiv.org

An unprecedented cascade approach has been developed to access complex C-3-functionalized tetrahydroisoquinolines under mild conditions. chemrxiv.org This process involves the successive formation of two iminium intermediates, leading to the formation of three new bonds and enabling the creation of molecular complexity from simple starting materials. chemrxiv.org Such strategies are particularly valuable for generating libraries of complex molecules for applications in drug discovery. chemrxiv.org

Stereoselective Synthesis of Chiral this compound Systems (e.g., through N-Oxidation)

The creation of stereochemically defined, axially chiral biheteroaromatic compounds is crucial for their application in asymmetric catalysis. For biisoquinoline systems, chirality is often introduced and maintained through the formation of N,N'-dioxides, which increases the rotational barrier around the C1-C1' bond.

A key strategy for achieving stereoselectivity is the oxidative coupling of chiral pyridine (B92270) N-oxides. While extensively studied for bipyridine systems, the principles are applicable to biisoquinolines. Molecular oxygen can serve as a highly efficient and clean terminal oxidant for the dimerization of deprotonated chiral isoquinoline N-oxides, leading to the formation of bis-N-oxides as single atropisomers. researchgate.net This method avoids the use of harsher or less selective oxidants.

In a notable development, optically pure (R)- and (S)-3,3′-dibromo-1,1′-biisoquinoline N,N′-dioxide has been synthesized to serve as a versatile precursor for a range of chiral catalysts. researchgate.net The introduction of bulky or electronically distinct substituents at the 3,3'-positions of the biisoquinoline N,N'-dioxide scaffold is a common tactic to fine-tune the catalyst's properties. For instance, axial-chiral biisoquinoline N,N'-dioxides featuring polar aromatic C-H bonds, such as those with 3,5-bis(trifluoromethyl)phenyl groups, have been shown to be highly effective Lewis base catalysts. researchgate.netresearchgate.net The N-oxidation is typically achieved using classic oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. nih.govresearchgate.net The resulting N,N'-dioxides are configurationally stable and can often be resolved using chiral High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

The general approach involves the synthesis of the substituted 1,1'-biisoquinoline followed by N-oxidation. The oxidation step itself can lock the conformation, and if performed on an already resolved biisoquinoline, it preserves the stereochemistry.

| Precursor | Oxidizing Agent | Key Feature | Reference |

| Substituted 1,1'-biisoquinolines | m-CPBA or Peracetic Acid | Forms configurationally stable N,N'-dioxides | nih.govresearchgate.net |

| Deprotonated chiral isoquinoline N-oxides | O₂ | Stereoselective oxidative dimerization | researchgate.net |

| 3,3′-dibromo-1,1′-biisoquinoline | m-CPBA | Synthesis of optically pure N,N'-dioxide precursor | researchgate.net |

Synthesis of Functionalized this compound Derivatives

The formation of N,N'-dioxides is a critical step in the synthesis of many functionalized this compound derivatives, particularly those designed as chiral Lewis base catalysts. researchgate.net The N-oxide moieties enhance the Lewis basicity of the nitrogen atoms and create a defined chiral pocket.

The most common method for N,N'-dioxide formation on a pre-formed biisoquinoline skeleton involves direct oxidation. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation, typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. nih.govmdpi.com Hydrogen peroxide in acetic acid is another effective system for this oxidation. clockss.org These methods are generally high-yielding and clean. For example, in the synthesis of 3,3'-triazolyl biisoquinoline N,N'-dioxides, the final step is the oxidation of the biisoquinoline nitrogen atoms with m-CPBA. researchgate.netnih.gov

| Starting Material | Reagent | Solvent | Outcome | Reference |

| 1,1'-Biisoquinoline | Peracetic Acid or m-CPBA | Not specified | 1,1'-Biisoquinoline N,N'-dioxide | nih.gov |

| 3,3'-Triazolyl biisoquinoline | m-CPBA | Dichloromethane (DCM) | 3,3'-Triazolyl biisoquinoline N,N'-dioxide | researchgate.netnih.gov |

| 8,8'-Disubstituted-1,1'-biisoquinoline | H₂O₂ | Acetic Acid | 8,8'-Disubstituted-1,1'-biisoquinoline N,N'-dioxide | clockss.org |

A novel strategy to create a deep, well-defined chiral cavity in biisoquinoline N,N'-dioxides involves introducing 1,2,3-triazole substituents at the 3,3'-positions. researchgate.netnih.gov The strong dipole-dipole interactions between the triazole ring and the pyridine N-oxide ring effectively lock the conformation of the substituents. researchgate.netnih.gov

The synthesis of these derivatives is achieved through a palladium-catalyzed Hiyama cross-coupling reaction. nih.govnih.gov This reaction couples an organosilane with an organic halide. Specifically, optically pure (R)- or (S)-3,3′-dibromo-1,1′-biisoquinoline N,N′-dioxide is coupled with a readily available 1-substituted-4-trimethylsilyl-1H-1,2,3-triazole. nih.govnih.govnih.gov The reaction is typically carried out in the presence of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), and a silver(I) oxide cocatalyst. nih.gov This modular approach allows for the synthesis of a variety of catalysts by simply changing the substituent on the triazole ring. nih.gov

Table for Hiyama Cross-Coupling Reaction

| Aryl Halide | Organosilane | Catalyst/Reagents | Product | Reference |

|---|

The crystal structure of 3,3'-bis(1-benzyl-1H-1,2,3-triazole-4-yl)-1,1'-biisoquinoline N,N'-dioxide confirms the anti-conformation, where the substituents effectively create a deep chiral cavity. nih.govnih.gov

The introduction of carboxylic acid functionalities onto the this compound framework is of interest for creating ligands for metal complexes, such as those used in water oxidation catalysis. nih.gov A key example is the ligand 1,1'-biisoquinoline-3,3'-dicarboxylic acid (biqaH₂). nih.gov

The synthesis of such dicarboxylic acids can be approached by first preparing a precursor with functional groups that can be converted to carboxylic acids. A common route starts with the synthesis of 3-aminoisoquinoline from 3-methylisoquinoline. acs.org The amino group can then be converted to a bromine via a Sandmeyer-type reaction. Ullmann coupling of 3-bromoisoquinoline yields this compound. acs.org Subsequent functionalization at the desired positions, followed by oxidation, would lead to the dicarboxylic acid.

A more direct, though not yet reported for the 3,3'-isomer, approach could be analogous to the synthesis of 1,1'-binaphthyl-8,8'-dicarboxylic acid, which involves a copper-catalyzed reductive coupling of a diazonium salt derived from an aminonaphthoic acid. google.com Another general strategy for preparing dicarboxylate esters involves the acid-catalyzed esterification of a dicarboxylic acid with an alcohol, often using a Dean-Stark apparatus to remove water and drive the reaction to completion. ijcce.ac.ir

| Compound Name | Synthetic Precursor(s) | Key Reaction Type | Application | Reference |

| 1,1'-Biisoquinoline-3,3'-dicarboxylic acid (biqaH₂) | Not specified | Not specified | Ligand for Ru water oxidation catalysts | nih.gov |

| This compound | 3-Bromoisoquinoline | Ullmann Coupling | Core structure for further functionalization | acs.org |

| General Dicarboxylate Esters | Dicarboxylic acid, Alcohol | Fischer Esterification | General methodology | ijcce.ac.irshout.education |

The synthesis of 1,1'-bi(acetoxymethyl)-3,3'-biisoquinoline has been achieved through a novel ring-opening reaction. arkat-usa.org The precursor for this transformation is 5,5'-bi arkat-usa.orgCurrent time information in Bangalore, IN.google.comtriazolo[5,1-a]isoquinoline, which itself can be synthesized via several methods, including Suzuki cross-coupling. arkat-usa.org

The key step is the reaction of 5,5'-bi arkat-usa.orgCurrent time information in Bangalore, IN.google.comtriazolo[5,1-a]isoquinoline with acetic acid. arkat-usa.org Refluxing in acetic acid leads to the opening of the triazole rings with a concurrent loss of nitrogen gas, resulting in the formation of the 1,1'-bi(acetoxymethyl)-3,3'-biisoquinoline derivative in good yield. arkat-usa.org This method provides a unique entry into 1,1'-disubstituted-3,3'-biisoquinolines.

Synthesis of 1,1'-Bi(acetoxymethyl)-3,3'-biisoquinoline

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|

The product was characterized by NMR and High-Resolution Mass Spectrometry (HRMS). arkat-usa.org

Coordination Chemistry of 3,3 Biisoquinoline Ligands

Ligand Design Principles and Coordination Modes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. numberanalytics.comnumberanalytics.com For 3,3'-biisoquinoline, a key design feature is its identity as a heterocyclic diimine, a class of ligands known for forming stable chelate rings with metal ions. nih.govvulcanchem.com The two nitrogen atoms of the isoquinoline (B145761) moieties are positioned to coordinate to a single metal center, forming a five-membered ring.

A significant characteristic of biisoquinoline ligands, particularly those substituted at the 8 and 8' positions, is their U-shaped or crescent-shaped conformation. rsc.orgnih.gov This shape arises from the steric interactions between the two isoquinoline rings. This inherent geometry can be exploited to create specific coordination environments around a metal ion. For instance, the endotopic nature of some substituted this compound ligands allows for the generation of interwoven systems where multiple ligands coordinate to an octahedral metal center without significant steric hindrance. nih.gov

The coordination mode of this compound is primarily as a bidentate chelating ligand through its two nitrogen atoms. However, variations in the ligand backbone and the nature of the metal ion can lead to different coordination geometries. The flexibility of the bond connecting the two isoquinoline rings allows for a range of torsion angles, enabling the ligand to adapt to the preferred coordination geometry of different metals. vulcanchem.com

Complexation with Diverse Transition Metal Ions

The versatile nature of this compound allows it to form stable complexes with a wide array of transition metal ions. The electronic and steric properties of the ligand, along with the coordination preferences of the metal, give rise to complexes with distinct characteristics.

Ruthenium Complexes

Ruthenium complexes incorporating this compound ligands have been synthesized and investigated for their potential applications, particularly in the field of photoactivated chemotherapy (PACT). universiteitleiden.nlnih.gov For example, the complex Ru(tpy)(i-biq)(Hmte)2, where 'i-biq' is this compound, has been synthesized and studied. universiteitleiden.nlnih.gov The increased aromatic surface area of the this compound ligand compared to more common ligands like 2,2'-bipyridine (B1663995) leads to higher lipophilicity and enhanced cellular uptake of the complex. universiteitleiden.nlnih.gov These complexes are stable in the dark but can be activated by light to release a cytotoxic aqua complex, demonstrating their potential as PACT agents. universiteitleiden.nlnih.gov

Furthermore, ruthenium complexes with substituted this compound ligands, such as 8,8'-disubstituted derivatives, have been prepared. rsc.orgnih.gov These complexes can form unusual three-component entanglements where three U-shaped ligands are arranged around an octahedral ruthenium(II) center. nih.gov The study of such complexes provides insights into the formation of novel supramolecular topologies. nih.gov Another area of research involves ruthenium complexes with [1,1′-biisoquinoline]-3,3′-dicarboxylic acid, which have been explored as potential catalysts for water oxidation. rsc.org

| Complex | Key Feature | Potential Application |

| [Ru(tpy)(i-biq)(Hmte)]2+ | Light-activated release of a cytotoxic aqua complex. universiteitleiden.nlnih.gov | Photoactivated Chemotherapy |

| [Ru(8,8'-disubstituted-3,3'-biisoquinoline)3]2+ | Formation of three-component entangled structures. nih.gov | Supramolecular Chemistry |

| Ru-[1,1′-biisoquinoline]-3,3′-dicarboxylic acid | Catalytic oxidation of water. rsc.org | Water Oxidation Catalysis |

Europium Complexes

The coordination of this compound derivatives with europium(III) ions has led to the development of luminescent probes. A notable example is a europium cryptate that incorporates this compound-2,2'-dioxide. nih.gov This complex exhibits strong luminescence and has been recognized for its stability. nih.gov The encapsulation of the europium ion within the cryptand structure protects it from solvent molecules, which can quench its luminescence. nih.gov The study of such complexes, including their photophysical properties and crystal structures, is driven by the desire to create efficient and selective luminescent probes for biological applications. nih.gov Another study has reported on the 2:1 coordination complex of 1,1′-dimethyl-3,3′-biisoquinoline-N,N′-dioxide with europium trichloride, where the europium ion is seven-coordinate. tandfonline.com

| Complex | Key Feature | Potential Application |

| Europium(III) cryptate with this compound-2,2'-dioxide | Strong luminescence and high stability. nih.gov | Luminescent Probes |

| 2:1 complex of 1,1′-dimethyl-3,3′-biisoquinoline-N,N′-dioxide with EuCl3 | Seven-coordinate europium(III) ion. tandfonline.com | Coordination Chemistry |

Rhodium Complexes

Rhodium complexes containing isoquinoline derivatives have been investigated for their potential as anticancer agents. rsc.org While specific studies focusing solely on rhodium and this compound are less common in the provided results, the broader context of rhodium's organometallic chemistry suggests its capability to form complexes with such ligands. wikipedia.org Rhodium(III) complexes, in particular, typically exhibit an octahedral geometry, which would be compatible with the bidentate nature of this compound. wikipedia.org Research on partially reduced biisoquinoline ligands in rhodium complexes has also been conducted in the context of asymmetric catalysis. scirp.org

Iron Complexes

Iron(II) has been shown to form tris-chelate complexes with this compound and its derivatives. rsc.orgnih.gov For instance, the complex [Fe(biiq)3]2+ has been synthesized, where 'biiq' represents this compound. mdpi.com These complexes can exhibit spin-crossover behavior, where the spin state of the iron(II) ion changes with temperature. mdpi.compublish.csiro.au The U-shaped 8,8'-disubstituted-3,3'-biisoquinoline ligands also form stable tris-complexes with iron(II), leading to the formation of entangled three-component systems. rsc.orgnih.gov The three-dimensional templating effect of the octahedral iron(II) center has been utilized to synthesize nih.govrotaxanes, where two this compound-based threads are passed through a macrocyclic ring. acs.org

| Complex | Key Feature | Potential Application |

| [Fe(biiq)3]2+ | Exhibits spin-crossover behavior. mdpi.compublish.csiro.au | Molecular Switches |

| [Fe(8,8'-disubstituted-3,3'-biisoquinoline)3]2+ | Forms three-component entangled structures. nih.gov | Supramolecular Chemistry |

| Iron(II)-templated nih.govrotaxane | Double threading of biisoquinoline ligands through a macrocycle. acs.org | Molecular Machinery |

Palladium Complexes

Palladium complexes with biisoquinoline ligands have been explored, although the provided results primarily focus on 1,1'-biisoquinoline (B174415) and other derivatives rather than exclusively this compound. For instance, cis-dichloridoplatinum(II) complexes with 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline (B12796012) have shown potent activity against cancer cell lines. vulcanchem.com Palladium(II) is also mentioned in the context of these structure-activity relationships. vulcanchem.com The complexation of chiral palladium complexes has been used for the resolution of 1,1'-biisoquinoline derivatives. nih.gov Furthermore, palladium-catalyzed reactions are mentioned as a method for the synthesis of tetrahydro-3,4'-biisoquinolines, indicating the interaction of palladium with biisoquinoline-type structures. chemrxiv.org While direct studies on simple palladium-3,3'-biisoquinoline complexes are not detailed, the existing literature on related systems suggests the potential for forming stable complexes with varied coordination modes. vulcanchem.com

Rhenium Complexes

The coordination chemistry of this compound with rhenium is not extensively documented in the current body of scientific literature. However, insights can be drawn from the closely related 1,1'-Biisoquinoline isomer. A notable example is the Rhenium(I) complex, [Re{(1MP)-biiq)(CO)3Cl]·PhMe nih.gov. The crystal structure of this compound reveals an octahedral geometry around the Rhenium center, with the biisoquinoline ligand coordinating in a bidentate fashion through its two nitrogen atoms. nih.govresearchgate.net Two of the three carbonyl ligands are situated trans to the nitrogen atoms of the biisoquinoline ligand. nih.gov The designation (1MP)-biiq indicates that the crystal lattice contains an equal mixture of molecules with the (1M) and (1P) atropisomers of the 1,1'-biisoquinoline ligand, which exhibits axial chirality. nih.gov The N2–C1–C1′–N2′ torsion angle in the coordinated 1,1'-biisoquinoline ligand is reported to be -27.48°. nih.gov

The general class of fac-[Re(diimine)(CO)3Cl] complexes are well-studied for their rich photophysical and electrochemical properties, which are often dominated by metal-to-ligand charge transfer (MLCT) transitions. mdpi.com The energy of these transitions, and consequently the luminescence properties of the complexes, can be tuned by modifying the electronic properties of the diimine ligand. mdpi.comnih.gov For instance, in a series of [Re(N^N)(CO)3(Cl)] complexes with different triazole-based diimine ligands, the absorption and emission maxima were observed to red-shift with the stabilization of the ligand's lowest unoccupied molecular orbital (LUMO). mdpi.com While specific data for this compound-Rhenium complexes is scarce, it is expected that they would exhibit similar fac-[Re(N,N)(CO)3X] structures and possess photophysical properties influenced by the electronic nature of the biisoquinoline scaffold.

Stereochemical Aspects in Metal Complexes

The coordination of biisoquinoline ligands introduces fascinating stereochemical considerations, primarily arising from the phenomenon of atropisomerism.

Atropisomers are stereoisomers that result from hindered rotation around a single bond, a phenomenon that gives rise to axial chirality. nih.gov This is particularly relevant for biaryl compounds like this compound, where steric hindrance between the two isoquinoline units restricts free rotation about the central C3-C3' single bond. This restricted rotation means the molecule cannot easily achieve a planar conformation and exists as a pair of non-superimposable, mirror-image enantiomers, designated as (P) for plus (clockwise) and (M) for minus (anticlockwise) based on the helical twist of the molecule. researchgate.net

The stability of these atropisomers, and thus the feasibility of isolating them, depends on the energy barrier to rotation. For enantiopure forms to be stable at room temperature, the rotational energy barrier should be significant. researchgate.net While the parent 1,1'-biisoquinoline racemizes rapidly in solution, appropriate substitution on the biisoquinoline framework can increase the rotational barrier, leading to configurationally stable atropisomers. nih.gov Upon coordination to a metal center, the ligand's inherent chirality is transferred to the resulting complex, which can lead to the formation of diastereomers if other chiral elements are present.

The non-planar, twisted conformation of biisoquinoline ligands has a direct and significant impact on the coordination geometry of the resulting metal complexes. When a biisoquinoline ligand chelates to a metal ion, the resulting complex must accommodate the ligand's inherent steric demands. The conformation of the coordinated ligand is a balance between minimizing intra-ligand steric clashes and optimizing the metal-ligand bond lengths and angles. nih.gov

Supramolecular Architectures and Cryptate Formation Involving Biisoquinoline Ligands

The unique structural and electronic properties of biisoquinoline ligands make them valuable building blocks in supramolecular chemistry. Their ability to act as rigid, chiral scaffolds has been exploited in the construction of complex, mechanically interlocked molecules and host-guest systems.

Specifically, 8,8′-diaryl-substituted 3,3'-biisoquinolines have been employed as sterically non-hindering chelators in the synthesis of rotaxanes and catenanes. tandfonline.com These ligands facilitate the assembly of multi-component structures around metal centers like iron(II), where the three-dimensional arrangement of the ligands templates the formation of threaded or interlocked architectures. acs.org For example, the template effect of an octahedral iron(II) center has been used to thread two bidentate this compound-containing molecular strands through a macrocycle that also contains the same chelating unit. acs.org

Furthermore, N-oxide derivatives of biisoquinolines, such as this compound-2,2'-dioxide, have proven to be particularly effective in forming stable and highly luminescent complexes with lanthanide ions. scispace.com These N-oxide units act as powerful sensitizers, efficiently transferring absorbed light energy to the encapsulated lanthanide ion. This property is central to the design of light-converting supramolecular devices. scispace.com

A prominent application is in the formation of cryptates, which are macrobicyclic host molecules that can encapsulate guest ions with high selectivity and stability. osti.gov The synthesis of cryptands incorporating the this compound-2,2'-dioxide unit has led to the formation of highly stable europium(III) cryptates. scispace.com Spectroscopic and structural studies of one such europium cryptate revealed that the biisoquinoline dioxide unit is part of a macrobicyclic structure that efficiently shields the central Eu(III) ion, leading to enhanced luminescence properties. scispace.com These systems are of interest for applications in areas such as time-resolved fluoroimmunoassays.

Catalytic Applications of 3,3 Biisoquinoline Based Systems

Asymmetric Catalysis

The chiral, atropisomeric nature of certain 3,3'-biisoquinoline derivatives makes them valuable ligands in asymmetric catalysis, where the creation of a specific stereoisomer of a chiral product is desired.

Enantioselective Hydrosilylation Reactions

Axially chiral this compound N,N'-dioxides have been investigated as catalysts for the enantioselective hydrosilylation of acyl hydrazones using trichlorosilane (B8805176). mdpi.comnih.govpurdue.edunih.gov While providing modest reactivity and enantioselectivity, this marked the first instance of organocatalytic asymmetric reduction of acyl hydrazones. nih.govpurdue.edunih.gov The modular synthesis of these catalysts allows for tuning of their electronic and steric properties by varying the substituents at the 3 and 3' positions, offering the potential to identify more effective catalysts. mdpi.comnih.gov For instance, 3,3'-triazolyl biisoquinoline N,N'-dioxides have been synthesized and evaluated, demonstrating that the triazolyl units influence the reactivity and enantioselectivity of the hydrosilylation reaction. mdpi.comnih.gov

Computational studies, specifically density functional theory (DFT) calculations, have been employed to analyze the structures and energies of the diastereomeric catalyst-trichlorosilane complexes, providing insight into the mechanism of enantioselection. nih.govpurdue.edunih.gov

Asymmetric Allylation Reactions (e.g., Sakurai-Hosomi-Denmark Allylation)

Water Oxidation Catalysis

In the pursuit of artificial photosynthesis and the generation of solar fuels, the development of efficient water oxidation catalysts is crucial. rsc.org Ruthenium complexes incorporating the tetradentate ligand [1,1'-biisoquinoline]-3,3'-dicarboxylic acid (biqaH2) have been synthesized and studied for their potential as molecular water oxidation catalysts. rsc.orgnih.gov These complexes, with axial ligands such as 4-picoline or 6-bromoisoquinoline, have been shown to catalyze the oxidation of water in acidic media using cerium(IV) as a chemical oxidant. rsc.orgnih.gov

However, the turnover numbers and turnover frequencies of these Ru-biqa complexes are modest when compared to the closely related Ru-bda (2,2'-bipyridine-6,6'-dicarboxylic acid) and Ru-pda (1,10-phenanthroline-2,9-dicarboxylate) analogues. rsc.orgnih.govmdpi.com DFT calculations have been used to investigate the barriers for the water nucleophilic attack and intermolecular coupling pathways, revealing the critical influence of the ligand framework on the preferred reaction mechanism. nih.gov The comparison between Ru-bda, Ru-pda, and Ru-biqa systems highlighted a switch in the O-O bond formation mechanism from an intermolecular interaction (I2M) pathway to a water nucleophilic attack (WNA) pathway, with the Ru-biqa complex favoring the latter. mdpi.comdiva-portal.org

| Complex | Axial Ligands | Oxidant | Performance |

| Ru-biqa | 4-picoline, 6-bromoisoquinoline | Ce(IV) | Active, but modest turnover numbers and frequencies compared to analogs. rsc.orgnih.gov |

| Ru-bda | 4-picoline | Ce(IV) | Higher activity than Ru-biqa. rsc.org |

| Ru-pda | 4-picoline | Ce(IV) | Higher activity than Ru-biqa. mdpi.com |

C-H Activation Catalysis

Transition-metal catalyzed C-H bond activation is a powerful tool for the synthesis of complex organic molecules. Rhodium(III)-catalyzed C-H activation has been utilized for the selective synthesis of alkynylated isoquinolines and biisoquinolines from aryl ketone O-pivaloyloxime derivatives and 1,3-diynes. acs.org By modifying the reaction conditions, specifically through the use of trimethylacetic acid instead of a base, the selective synthesis of 3,3'-biisoquinolines can be achieved. acs.org A plausible reaction mechanism involves the C-H activation of the aryl ketone O-pivaloyloxime to form a rhodacycle intermediate, followed by insertion of the diyne. acs.org

Furthermore, cobalt-catalyzed [4+2] annulation of hydrazones and 1,3-diynes, employing 2-aminopyridine (B139424) as a traceless bidentate directing group, has been developed for the synthesis of 3-alkynylated isoquinolines and has been extended to the synthesis of this compound moieties. nih.gov This method utilizes an earth-abundant and inexpensive cobalt catalyst under operationally simple conditions. nih.gov

Cross-Coupling Reactions (e.g., Suzuki Cross-Couplings)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orguwindsor.ca The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for the synthesis of biaryls, conjugated dienes, and styrenes. harvard.edu Dichloridopalladium complexes of 1,1'-biisoquinoline (B174415) N,N'-dioxide have been shown to be effective catalysts for Suzuki cross-coupling reactions. nih.gov

Lewis Base Catalysis (e.g., with N,N'-Dioxides)

Chiral biisoquinoline N,N'-dioxides have emerged as powerful Lewis base catalysts. researchgate.net These atropisomeric compounds can be synthesized through methods like oxidative dimerization of chiral pyridine (B92270) N-oxides using oxygen as the terminal oxidant. researchgate.net The resulting N,N'-dioxides can then be used to catalyze a variety of enantioselective transformations.

| Catalyst Type | Reaction | Key Features |

| Axial-chiral 3,3'-triazolyl biisoquinoline N,N'-dioxides | Enantioselective hydrosilylation of acyl hydrazones | Modular synthesis allows for tuning of reactivity and enantioselectivity. mdpi.comnih.gov |

| Axial-chiral biisoquinoline N,N'-dioxides with polar C-H bonds | Sakurai-Hosomi-Denmark allylation of aldehydes | 3,5-bis(trifluoromethyl)phenyl groups lead to high enantioselectivity. nih.gov |

| Dichloridopalladium(1,1'-biisoquinoline N,N'-dioxide) | Suzuki cross-coupling reactions | Effective catalyst for C-C bond formation. nih.gov |

Spectroscopic and Analytical Characterization Methodologies for 3,3 Biisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3,3'-Biisoquinoline in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around each proton. In a typical ¹H NMR spectrum of this compound recorded in a solvent like deuterochloroform (CDCl₃), distinct signals are observed for the different protons of the isoquinoline (B145761) rings. For instance, a singlet corresponding to the two equivalent protons at the C1 and C1' positions often appears at a downfield chemical shift, around 9.22 ppm. Other aromatic protons in the molecule give rise to a series of multiplets in the range of 7.33 to 8.09 ppm. rsc.org The integration of these signals confirms the number of protons in each environment, and the coupling patterns (splitting of signals) reveal the connectivity between adjacent protons.

¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 9.22 | s | 2H | H-1, H-1' | rsc.org |

| 8.09 - 8.00 | m | 2H | Aromatic | rsc.org |

| 7.61 - 7.48 | m | 4H | Aromatic | rsc.org |

| 7.40 - 7.33 | m | 2H | Aromatic | rsc.org |

s = singlet, m = multiplet Data recorded in CDCl₃

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of this compound. The chemical shifts in a ¹³C NMR spectrum indicate the electronic environment of each carbon atom. In the ¹³C NMR spectrum of this compound, signals for the quaternary carbons involved in the linkage between the two isoquinoline units and other aromatic carbons are observed. For example, in a CDCl₃ solvent, characteristic peaks appear at approximately 153.2, 138.1, 127.8, 127.3, 126.8, and 115.4 ppm. rsc.org The signal at 153.2 ppm can be attributed to the C3 and C3' carbons, which are directly involved in the biaryl bond.

¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|

| 153.2 | C-3, C-3' | rsc.org |

| 138.1 | Aromatic C | rsc.org |

| 127.8 | Aromatic C | rsc.org |

| 127.3 | Aromatic C | rsc.org |

| 126.8 | Aromatic C | rsc.org |

| 115.4 | Aromatic C | rsc.org |

Data recorded in CDCl₃

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3062.1 | Aromatic C-H Stretch | rsc.org |

| 1606.4 | Aromatic C=C Stretch | rsc.org |

| 1575.1 | Aromatic C=C Stretch | rsc.org |

| 1465.2 | Aromatic C=C Stretch | rsc.org |

| 753.9 | C-H Bending | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. sci-hub.setechnologynetworks.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which these transitions occur (λmax). For conjugated aromatic systems like this compound, characteristic π→π* transitions are observed. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. The spectrum helps in confirming the presence of the extended aromatic system. azooptics.comupi.edu

Mass Spectrometry (MS) Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov In Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is ionized, typically by protonation to form [M+H]⁺ ions, and then separated based on their mass-to-charge ratio (m/z). libretexts.orguvic.ca For this compound (C₁₈H₁₂N₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to its calculated exact mass, confirming its molecular formula. rsc.org Fragmentation patterns, if observed, can provide additional structural information.

X-ray Diffraction Studies for Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the crystal lattice can be determined. iastate.educam.ac.uk This technique provides accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. X-ray diffraction studies can also reveal details about the packing of molecules in the crystal, including intermolecular interactions. mdpi.com

Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds from complex mixtures. nih.govkhanacademy.org These methods operate on the principle of distributing the components of a mixture between a stationary phase and a mobile phase, with separation occurring based on differential partitioning or adsorption. khanacademy.orgdrugfuture.com For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant and powerful analytical tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). wikipedia.orgtorontech.com The separation is based on each component's differing interaction with the stationary phase, leading to different migration rates and, thus, separation. wikipedia.org

While specific HPLC methods for the parent this compound are not extensively detailed in readily available literature, the application of HPLC to closely related biisoquinoline isomers demonstrates its utility. For instance, researchers have successfully separated the atropisomers of 8,8'-disubstituted 1,1'-biisoquinolines. clockss.org This separation was achieved using a chiral stationary phase, highlighting HPLC's capability to resolve even structurally similar stereoisomers. clockss.org The purification of reaction intermediates and final products in syntheses involving isoquinoline moieties is also commonly performed using column chromatography with silica (B1680970) gel (SiO₂), a foundational technique related to HPLC. clockss.org

Below is an illustrative example of HPLC conditions used for the separation of a related biisoquinoline derivative, demonstrating typical parameters.

| Parameter | Specification |

|---|---|

| Instrument | JASCO HPLC system |

| Column | Shiseido Ceramospher Chiral RU-1 |

| Mobile Phase (Eluent) | Methanol |

| Detection | UV and/or Refractive Index (RI) |

| Temperature | Room Temperature |

| Application | Separation of the enantiomers of 8,8'-dimethyl-1,1'-biisoquinoline |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. derpharmachemica.com GC is effective for separating volatile and thermally stable compounds. journalagent.com The sample is vaporized and injected into a gaseous mobile phase (a carrier gas, typically helium), which carries it through a capillary column containing the stationary phase. journalagent.com As the separated components exit the column, they enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. researchgate.net

The direct analysis of this compound by GC-MS may present challenges due to its relatively high molecular weight and presumed high boiling point, which could hinder its vaporization without thermal decomposition. For non-volatile or semi-volatile compounds, a derivatization step is often employed prior to GC-MS analysis. sigmaaldrich.comdergipark.org.tr This involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For a compound like this compound, derivatization is a potential strategy to make it amenable to GC-MS analysis, although specific procedures are not documented in the reviewed literature.

| Parameter | Typical Specification |

|---|---|

| Column | Capillary column (e.g., HP-5MS, RTX-5MS) dergipark.org.trnotulaebotanicae.ro |

| Carrier Gas | Helium at a constant flow rate dergipark.org.trnotulaebotanicae.ro |

| Injection Mode | Split or Splitless dergipark.org.trnotulaebotanicae.ro |

| Injector Temperature | Typically high, e.g., 280 °C notulaebotanicae.ro |

| Oven Temperature Program | A temperature gradient, e.g., starting at 50-60 °C and ramping to 280-300 °C dergipark.org.trnotulaebotanicae.ro |

| Ionization Mode | Electron Ionization (EI) at 70 eV dergipark.org.tr |

| Mass Analyzer | Quadrupole or Ion Trap |

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes the fluorescence emitted from a sample after it has absorbed light. wikipedia.org This technique is exceptionally sensitive and is used to probe the electronic properties and dynamics of fluorescent molecules, known as fluorophores. wikipedia.org The process involves exciting a molecule from its electronic ground state to an excited state with a beam of light; the molecule then relaxes back to the ground state, emitting a photon in the process. wikipedia.org The emitted light is typically of a longer wavelength (lower energy) than the excitation light.

The this compound scaffold is of significant interest in the field of coordination chemistry and materials science due to its photophysical properties when incorporated into larger molecular systems. Although the parent compound's fluorescence is not extensively detailed, studies on its derivatives, particularly as ligands in metal complexes, are revealing.

A key area of research has been the investigation of lanthanide(III) complexes that incorporate a derivative, this compound-2,2'-dioxide (biqO₂), as a sensitizer. acs.orgscilit.com In these systems, the biisoquinoline-based ligand absorbs UV light efficiently and transfers that energy to the central lanthanide ion (e.g., Europium, Eu³⁺), which then luminesces. acs.orgscilit.com Spectroscopic measurements, including absorption, emission, and excitation spectra at various temperatures (from room temperature down to 4 K), are used to characterize the photophysical properties of these complexes in both solution and the solid state. acs.orgscilit.com These studies are crucial for understanding the ligand-to-metal energy transfer mechanisms, which are vital for designing efficient luminescent materials for applications like biological probes. acs.org

| Analytical Technique | Purpose of Investigation |

|---|---|

| Absorption Spectroscopy | To determine the wavelengths of light absorbed by the ligand. |

| Emission and Excitation Spectroscopy | To characterize the luminescence properties of the complex and study the energy transfer from the ligand to the metal ion. |

| Luminescence Decay Time Measurements | To analyze the kinetics of the emission process and probe the excited state lifetime. |

| Low-Temperature Spectroscopy (77 K and 4 K) | To resolve spectral features and study thermally activated processes, such as back-energy transfer. |

Comparative studies with other N-heterocyclic ligands further contextualize the properties of the this compound unit. For example, the photophysical properties of 6,6'-biphenanthridine have been compared to those of complexes containing this compound, providing insights into how the extent of the π-conjugated system affects the energy levels and emissive properties. worktribe.comscispace.com Such research underscores the role of fluorescence spectroscopy in systematically developing new functional materials based on the this compound framework.

Theoretical and Computational Studies on 3,3 Biisoquinoline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method for predicting the physical and chemical properties of molecules. mdpi.comnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying large molecular systems. nih.gov DFT calculations have been crucial in analyzing the geometry, reaction mechanisms, and electronic characteristics of 3,3'-biisoquinoline and its complexes. mdpi.comnih.gov

Conformational Analysis and Geometrical Optimizations

Computational analyses are used to predict the three-dimensional structures of molecules. westmont.edu For molecules with single bonds, multiple rotational structures, or conformers, can exist. Theoretical techniques help identify the most stable, low-energy conformers. mdpi.com

In the case of this compound derivatives, such as 3,3'-bis(1-benzyl-1H-1,2,3-triazole-4-yl)-1,1'-biisoquinoline N,N'-dioxide, DFT calculations have been used to perform conformational analysis. nih.gov These studies, along with X-ray crystallography, have confirmed that certain derivatives adopt an anti-conformation in the solid state. nih.gov This conformation is stabilized by dipole-dipole interactions between the 1,2,3-triazole and pyridine (B92270) N-oxide rings, creating a defined chiral cavity. nih.gov The dihedral angle between these rings was found to be 7.66°. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are a valuable tool for elucidating reaction mechanisms by modeling the energy profiles of chemical reactions, including the identification of transition states. mdpi.comsumitomo-chem.co.jp These calculations can predict the most likely pathway a reaction will follow. pku.edu.cn

For derivatives of this compound, specifically axial-chiral biisoquinoline N,N'-dioxides used as catalysts in the enantioselective hydrosilylation of acyl hydrazones, DFT has been employed to study the structure of the active reducing species. mdpi.com The binding of the catalyst with trichlorosilane (B8805176) was investigated, revealing that the catalyst acts as a C2-symmetric bidentate ligand, binding through its two oxygen atoms to form two possible diastereomeric complexes. mdpi.com The energy difference between these two complexes was calculated to be 1.91 kcal/mol. mdpi.com This computational analysis helps to rationalize the observed enantioselectivity in the catalyzed reaction. mdpi.com

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are fundamental to its reactivity. researchgate.netresearchgate.net DFT is a primary method for calculating the electronic structure of molecules. mdpi.comnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

For this compound N,N'-dioxide derivatives, DFT calculations have been used to analyze their electronic structure. nih.gov The analysis of molecular orbitals, such as the HOMO and LUMO, provides insights into the electronic transitions and charge transfer properties of these molecules. ijcce.ac.irmdpi.comlibretexts.org

| Property | Calculated Value |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Molecular Electrostatic Potential Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net

In studies of 3,3'-triazolyl biisoquinoline N,N'-dioxide catalyst-trichlorosilane complexes, MEP analysis revealed an anion–π-type interaction between the hydrogen atom of the complex or one of the chlorine atoms and a phenyl ring. mdpi.com This non-covalent interaction is believed to lock the conformation of the benzyl (B1604629) group, contributing to a well-defined chiral pocket around the hypervalent silicon atom, which influences the enantioselectivity of the reactions it catalyzes. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations and dynamics, offering insights into processes like protein folding, ligand binding, and conformational changes. nih.govnih.govtanaffosjournal.ir These simulations can be performed on various systems, from small molecules to large biomolecular complexes, and are useful for understanding the dynamic behavior that is often difficult to capture with static experimental methods. nih.govtanaffosjournal.ir

While the search results highlight the application of MD simulations for various biomolecular systems, including proteins and drug-like molecules, nih.govmdpi.comcgmartini.nl specific MD simulation studies focused solely on the dynamic behavior of this compound itself were not identified.

Computational Studies on Catalyst-Substrate and Ligand-Metal Interactions

Computational methods, especially DFT, are extensively used to investigate the interactions between catalysts and substrates, as well as between ligands and metal ions. frontiersin.orgacs.org These studies provide detailed information on binding geometries, interaction energies, and the electronic nature of these interactions, which are crucial for designing more efficient catalysts and functional materials. frontiersin.orgacs.org

For derivatives of this compound, computational studies have been instrumental in understanding their role as catalysts. In the case of axial-chiral biisoquinoline N,N'-dioxides, DFT calculations were used to model the interaction between the catalyst and the substrate, trichlorosilane. mdpi.com The calculations showed a bidentate coordination of the catalyst to the silicon atom through its two oxygen atoms. mdpi.com Furthermore, MEP analysis identified a key anion-π interaction that helps to create a rigid chiral environment, which is thought to be responsible for the observed enantioselectivity. mdpi.com These computational insights provide a rational basis for the catalyst's performance and can guide the development of new, more effective catalysts. nih.govmdpi.com

Derivatization and Chemical Functionalization of 3,3 Biisoquinoline

Site-Selective Functionalization Strategies

Site-selective functionalization of the 3,3'-biisoquinoline core is essential for the rational design of ligands with tailored properties. The positions amenable to functionalization include the C4 and C4' positions, which are adjacent to the nitrogen atoms, and the peripheral benzo rings. Transition metal-catalyzed cross-coupling reactions are a powerful tool for introducing a variety of substituents at specific positions.

A key strategy for functionalization at the 3- and 3'-positions involves the use of halogenated precursors. For instance, 3,3'-diiodo-1,1'-biisoquinoline N,N'-dioxide can serve as a versatile intermediate for introducing new functional groups via cross-coupling reactions. nih.gov One notable example is the Hiyama cross-coupling reaction with 4-trimethylsilyl-1,2,3-triazoles to synthesize 3,3'-triazolyl biisoquinoline N,N'-dioxides. nih.govresearchgate.netnih.gov This approach allows for the introduction of sterically demanding and electronically tunable triazole moieties, which can significantly influence the catalytic activity of the resulting molecule. nih.gov

While direct C-H functionalization of the this compound parent molecule is not extensively documented, strategies developed for quinoline (B57606) and isoquinoline (B145761) can provide valuable insights. For quinolines, site-selective C-H functionalization has been achieved at various positions, including C2, C3, C4, and C8, often guided by the nitrogen atom or a directing group. nih.govresearchgate.netmdpi.comnih.gov Palladium-catalyzed reactions, for instance, have been employed for the direct arylation of dihydroisoquinolines at the C4 position. rsc.org Such methodologies could potentially be adapted for the selective functionalization of the 4,4'-positions of this compound.

The table below summarizes some of the site-selective functionalization strategies that have been applied to isoquinoline derivatives and could be conceptually extended to this compound.

| Position(s) | Functionalization Method | Reagents/Catalysts | Potential Application to this compound |

| 3,3' | Hiyama Cross-Coupling | 3,3'-Dihalogenated precursor, Organosilane, Palladium catalyst | Introduction of aryl, alkyl, or heteroaryl groups |

| 4,4' | C-H Arylation | Palladium catalyst, Aryl halide | Direct introduction of aryl substituents |

| 4,4' | Electrophilic Trapping | Organolithium intermediate, Electrophile (e.g., alkyl halide) | Introduction of alkyl or other functional groups |

It is important to note that the reactivity of the C-H bonds in this compound may differ from that of the monomeric isoquinoline due to electronic and steric effects arising from the dimeric structure.

Synthesis of N-Oxide Derivatives and their Reactivity

The conversion of the nitrogen atoms in this compound to their corresponding N-oxides significantly alters the electronic properties of the heterocyclic rings, enhancing their reactivity and creating new avenues for functionalization. The resulting this compound N,N'-dioxides have emerged as a significant class of chiral Lewis base catalysts. nih.govmdpi.com

The synthesis of this compound N,N'-dioxides is typically achieved through the oxidation of the parent this compound using oxidizing agents such as peroxy acids. These N-oxide derivatives are often more amenable to subsequent functionalization reactions. For example, the halogenation at the 3,3'-positions can be performed on the N,N'-dioxide, which then serves as a precursor for cross-coupling reactions as mentioned in the previous section. nih.gov

The N-oxide moieties act as strong dipole moments, which can be exploited to control the conformation of substituents at the 3,3'-positions. nih.gov This is particularly relevant in the design of axially chiral catalysts where the spatial arrangement of substituents around the chiral axis is critical for enantioselectivity. nih.govresearchgate.net For instance, in 3,3'-bis(1-benzyl-1H-1,2,3-triazol-4-yl)-1,1'-biisoquinoline N,N'-dioxide, the dipole-dipole interaction between the triazole and the pyridine (B92270) N-oxide rings helps to lock the conformation of the substituents. nih.govresearchgate.netnih.gov

The reactivity of the N-oxide group is also a key feature. It can activate the adjacent C2 and C4 positions towards nucleophilic attack. This reactivity profile is well-established for quinoline N-oxides, which undergo reactions with various nucleophiles, including organozinc reagents, to afford 2-arylquinolines. nih.govresearchgate.net Similarly, the N-oxide can be used as an internal oxidant in metal-catalyzed reactions. thieme-connect.de In the context of this compound N,N'-dioxides, the oxygen atoms can coordinate to Lewis acidic species like trichlorosilane (B8805176), activating them for asymmetric hydrosilylation reactions. mdpi.com

The table below highlights the key aspects of the synthesis and reactivity of this compound N-oxide derivatives.

| Aspect | Description | Example |

| Synthesis | Oxidation of the parent this compound. | Use of peroxy acids. |

| Reactivity | Activation of adjacent carbon atoms for functionalization. | Halogenation at the 3,3'-positions. |

| Catalysis | Act as chiral Lewis base catalysts. | Asymmetric hydrosilylation of acyl hydrazones. mdpi.com |

| Conformational Control | Dipole moments of N-oxide groups influence substituent conformation. | Interaction with triazole substituents to create a defined chiral pocket. nih.gov |

Introduction of Bridging Units to Modulate Ligand Properties

While specific examples of bridging the two isoquinoline units in this compound are not prevalent in the reviewed literature, the concept can be extrapolated from the synthesis of other bridged heterocyclic systems. For instance, bridging units can be envisioned to link the 4 and 4' positions, creating a macrocyclic ligand. The nature of the bridging unit, such as its length, rigidity, and the presence of other donor atoms, would be critical in determining the ligand's coordination properties.

A related synthetic strategy involves the creation of bridged isoquinoline structures through radical oxidation of isoquinolinium salts. rsc.org For example, 1,4-bridged dihydroisoquinoline-3-ones have been synthesized via the sequential oxidation and annulation of isoquinolinium salts with 4-hydroxycoumarins. rsc.org While this does not directly bridge a biisoquinoline system, it demonstrates the feasibility of forming bridged isoquinoline cores that could potentially be adapted to the this compound framework.

The table below outlines potential strategies and the expected impact of introducing bridging units to this compound.

| Bridging Strategy | Potential Bridging Unit | Expected Impact on Ligand Properties |

| Linking C4 and C4' positions | Alkyl chain, Polyether chain, Aromatic spacer | Increased rigidity, pre-organization of N-donors, creation of a binding cavity. |

| Incorporating additional donor atoms in the bridge | Phosphine, Amine, Thioether | Creation of multidentate ligands with mixed donor sets. |

The synthesis of such bridged ligands would likely involve multi-step sequences, starting from appropriately functionalized this compound precursors.

Hydrogenation and Tetrahydrobiisoquinoline Formation

Hydrogenation of the aromatic isoquinoline rings in this compound leads to the formation of 3,3'-bi(1,2,3,4-tetrahydroisoquinoline). This transformation significantly alters the geometry and electronic properties of the ligand. The resulting tetrahydrobiisoquinoline is a more flexible, saturated N-heterocyclic scaffold.

While direct hydrogenation of this compound is not explicitly detailed in the provided search results, the synthesis and derivatization of 1,2,3,4-tetrahydroisoquinolines are well-established. mdpi.comthieme.de These methods often involve the cyclization of phenylethylamine derivatives. The hydrogenation of the isoquinoline core is typically achieved using standard catalytic hydrogenation methods, for example, with hydrogen gas and a palladium or platinum catalyst.

The resulting 3,3'-bitetrahydroisoquinoline would possess two secondary amine groups, which can be further functionalized. The increased flexibility of the saturated rings would allow for a wider range of coordination geometries compared to the rigid, planar this compound. The chirality of the carbon atoms at the 3 and 3' positions, as well as the potential for atropisomerism, would make these saturated analogues interesting targets for asymmetric catalysis.

The table below summarizes the expected changes in properties upon hydrogenation of this compound.

| Property | This compound | 3,3'-Bi(1,2,3,4-tetrahydroisoquinoline) |

| Aromaticity | Aromatic | Non-aromatic |

| Geometry | Planar (isoquinoline rings) | Non-planar, flexible |

| Nitrogen Hybridization | sp² | sp³ |

| Donor Properties | Sigma-donating and pi-accepting | Sigma-donating |

| Functionalization | C-H functionalization, N-oxidation | N-alkylation, N-acylation |

The synthesis of substituted tetrahydroisoquinolines often involves the reaction of ketoamides with organomagnesium compounds followed by acid-catalyzed cyclization. mdpi.com This suggests that functionalized 3,3'-bitetrahydroisoquinolines could potentially be synthesized through convergent strategies involving the coupling of two functionalized tetrahydroisoquinoline precursors.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Structural Diversity

The functionalization and accessibility of the 3,3'-biisoquinoline core are paramount for exploring its full potential. While classical methods exist, such as the Ullmann coupling of 3-bromoisoquinoline (B184082) or procedures starting from 3-aminoisoquinoline acs.org, modern synthetic chemistry is pushing towards more efficient and versatile routes.

A significant advancement is the use of transition-metal catalysis. One such method involves a rhodium(III)-catalyzed C-H bond activation/1,3-diyne strategy, which allows for the highly selective synthesis of alkynylated isoquinolines and, by modifying reaction conditions, can yield 3,3'-biisoquinolines nih.gov. This approach starts from readily available aryl ketone O-pivaloyloxime derivatives and 1,3-diynes, offering a convenient pathway to structurally diverse products nih.gov. Mechanistic studies suggest that the C-H activation of the aryl ketone O-pivaloyloxime is a critical step in this transformation nih.gov.

Future research is focused on expanding the library of substituted 3,3'-biisoquinolines. The development of synthetic protocols that allow for the introduction of a wide range of functional groups at various positions on the isoquinoline (B145761) rings is a key objective. This includes methods for creating asymmetric derivatives, which are crucial for applications in asymmetric catalysis and chiral recognition.

| Synthetic Strategy | Precursors | Key Features | Reference |

| Rhodium(III)-Catalyzed C-H Activation | Aryl ketone O-pivaloyloxime derivatives, 1,3-diynes | High selectivity, tunable conditions to favor this compound formation. | nih.gov |

| Classical Coupling | 3-aminoisoquinoline / 3-bromoisoquinoline | Established route, suitable for parent compound synthesis. | acs.org |

Design of Highly Efficient and Selective Catalytic Systems

The unique stereoelectronic properties of the this compound framework make it an excellent ligand scaffold for catalysis. A particularly promising area is the development of chiral N,N'-dioxide derivatives for organocatalysis.

Axial-chiral this compound N,N'-dioxides have been successfully evaluated as Lewis base catalysts in the enantioselective hydrosilylation of acyl hydrazones using trichlorosilane (B8805176) nih.govnih.govmdpi.com. This represents a significant step toward the metal-free, asymmetric reduction of these substrates to form valuable chiral hydrazine (B178648) derivatives nih.gov. While initial studies have shown poor to moderate reactivity and enantioselectivity, they have established a proof-of-concept for this new class of catalysts nih.govnih.gov.

The modular synthesis of these catalysts allows for systematic tuning of their structure. For instance, modifying the substituents at the 3,3'-positions, such as introducing triazolyl groups, can influence the reactivity and enantioselectivity of the catalytic system nih.govmdpi.com. Future efforts will likely focus on optimizing the catalyst structure to enhance its efficiency and expand its application to a broader range of asymmetric transformations. The goal is to develop highly active and selective catalysts that can compete with or surpass existing metal-based systems.

| Catalyst Type | Reaction | Key Findings | Reference |

| Axial-chiral 3,3'-triazolyl biisoquinoline N,N'-dioxides | Asymmetric hydrosilylation of acyl hydrazones | First example of organocatalytic asymmetric reduction of acyl hydrazones; reactivity and enantioselectivity are tunable. | nih.govmdpi.com |

Exploration of New Metal Complexes for Advanced Chemical Applications

The bidentate N,N-donor nature of this compound makes it an effective ligand for a wide array of metal ions. Researchers are actively exploring the synthesis and properties of new metal complexes for applications ranging from catalysis to photophysics.

Complexes with transition metals such as iron(II), ruthenium(II), and rhenium(I) have been synthesized using U-shaped, 8,8'-disubstituted-3,3'-biisoquinoline ligands rsc.org. These complexes exhibit metal-to-ligand charge transfer (MLCT) transitions as their lowest-energy absorption band rsc.org. The endotopic and sterically non-hindering nature of these ligands allows for the formation of unusual interwoven structures, such as three-component entanglements around an octahedral metal center nih.govtandfonline.com. These unique topologies are of great interest for the development of molecular machines and new types of catenanes nih.gov.

Platinum(II) complexes containing this compound have also been prepared and structurally characterized, with investigations into their luminescence properties crystallography.net. Furthermore, the N,N'-dioxide derivative, this compound-2,2'-dioxide, has been used to create highly luminescent lanthanide complexes, which function as light-converting supramolecular devices through efficient energy transfer from the ligand to the metal center scispace.com.

Future work will involve synthesizing complexes with a broader range of metals and exploring their potential in areas such as photoredox catalysis, sensing, and bioimaging. The design of ligands with specific electronic and steric properties will be crucial for tailoring the characteristics of the resulting metal complexes for targeted applications.

| Metal Center | Ligand Type | Key Feature/Application | Reference |

| Fe(II), Ru(II), Re(I) | 8,8'-disubstituted-3,3'-biisoquinolines | Formation of interwoven, three-component entanglements; MLCT absorption. | rsc.orgnih.gov |

| Platinum(II) | This compound | Studied for luminescence properties. | crystallography.net |

| Lanthanides (e.g., Eu(III)) | This compound-2,2'-dioxide | Light-converting supramolecular devices; high luminescence. | scispace.com |

Predictive Design through Advanced Computational Modeling

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new this compound-based systems. Density Functional Theory (DFT) calculations, in particular, are being used to predict structures, understand reaction mechanisms, and rationalize experimental observations.

In the context of catalysis, computational modeling has been employed to analyze the structures and energies of diastereomeric catalyst-trichlorosilane complexes formed with axial-chiral biisoquinoline N,N'-dioxides nih.govnih.gov. These studies help to elucidate the nature of the active reducing species and provide insight into the origins of enantioselectivity nih.gov. For example, calculations have identified non-covalent interactions, such as anion–π interactions, that can lock the catalyst's conformation, leading to a well-defined chiral pocket around the active center and influencing the stereochemical outcome of the reaction nih.gov.

The future of this field lies in the predictive power of computational models. By accurately simulating the behavior of different substituted biisoquinolines as ligands or catalysts, researchers can pre-screen candidates and prioritize synthetic efforts on the most promising targets. This synergy between theoretical calculations and experimental work will be vital for the rapid development of new catalytic systems and functional materials.

Integration of this compound Frameworks into Supramolecular and Materials Science

The rigid, well-defined geometry of the this compound scaffold makes it an ideal component for constructing complex supramolecular architectures and advanced materials. Its ability to act as a "non-hindering" chelate allows for the assembly of multi-component systems that are not accessible with more common ligands like 1,10-phenanthrolines tandfonline.com.

Research has demonstrated that 8,8'-diaryl-substituted 3,3'-biisoquinolines can be used to build three-component entanglements around octahedral metal centers (e.g., Fe(II), Ru(II)) and to construct copper-based molecular shuttles nih.govtandfonline.com. These molecular machines exhibit exceptionally fast shuttling kinetics, highlighting the advantages of the biisoquinoline framework tandfonline.com.

Furthermore, incorporating the this compound-2,2'-dioxide unit into macrocyclic and macrobicyclic ligands has led to the creation of lanthanide cryptates that are highly luminescent scispace.com. These systems act as molecular light-converting devices, absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. Such materials have potential applications in modern medical diagnostics, such as in time-resolved spectrofluorimetric immunoassays scispace.com.

The future will see a greater integration of this compound derivatives into functional materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and polymers. The goal is to harness the unique structural and electronic properties of the biisoquinoline unit to create materials with novel optical, electronic, or porous properties.

Q & A

Q. How does the electronic environment of this compound compare to other heterocyclic diimines like 2,2'-bipyridine (bpy)?

- The isoquinoline moieties in this compound provide a π-deficient aromatic system, which stabilizes low oxidation states in metal complexes (e.g., Cu(I) in molecular shuttles). This contrasts with bpy’s π-accepting properties, which favor higher oxidation states. NMR and UV-vis spectroscopy reveal distinct ligand-field splitting patterns, critical for tuning photophysical properties in Ru(II) complexes .

Advanced Research Questions

Q. How do steric and electronic modifications at the 8,8'-positions of this compound affect molecular shuttle kinetics?

- Bulky substituents (e.g., 8,8'-dianisyl groups) increase the ligand’s cleft distance (15.6–20.9 Å) but do not hinder shuttling. Biisoquinoline-based macrocycles exhibit faster shuttling rates (orders of magnitude) compared to phenanthroline-based systems due to reduced steric drag. The elongated backbone (~23 Å axis length) allows rapid translocation between stations without significant kinetic penalty, as demonstrated in electrochemically driven Cu(I) rotaxanes .

Q. What experimental strategies resolve contradictions in reported synthetic yields for nitro-functionalized 3,3'-biisoquinolines?

- Discrepancies arise from competing nitration pathways (e.g., mono- vs. di-nitration) and incomplete purification. Optimized protocols include:

- Temperature control : Slow heating (0°C to RT) during nitration minimizes byproduct formation .

- Solvent selection : Xylene or DMF improves solubility of nitro derivatives, aiding crystallization .

- Analytical validation : Combustion analysis and ¹H NMR (e.g., δ 2.37 for H7/H8 protons in CF₃COCF₃/D₂O) confirm product identity .

Q. How can computational modeling guide the design of this compound-based water oxidation catalysts?

- Density functional theory (DFT) predicts that non-planar biisoquinoline ligands distort the Ru coordination sphere, widening O–Ru–O angles (~120° vs. ideal 90°), which enhances catalytic turnover by stabilizing transition states. Experimental validation via cyclic voltammetry shows shifted Ru(III/IV) redox potentials (~1.2 V vs. NHE) in [Ru(biqa)(pic)]⁺ complexes, correlating with improved oxygen evolution efficiency .

Q. What are the limitations of this compound in constructing multi-component supramolecular assemblies?

- While this compound supports helical pseudo-D₃ structures in homoleptic complexes, its elongated backbone complicates axial ligand substitution in heteroleptic systems. For example, attempts to isolate Ru(biiq)(DMSO)₂ intermediates fail due to kinetic lability, requiring one-step coordination with rigid axial ligands (e.g., 4-picoline) to prevent dissociation .

Methodological Notes

- Structural characterization : Use X-ray crystallography to confirm ligand geometry and metal-ligand bond lengths. For example, Fe(II) complexes with 8,8'-diphenylanisyl-biiq exhibit pseudo-D₃ symmetry .

- Kinetic studies : Employ stopped-flow spectroscopy or electrochemical methods to quantify shuttling rates in rotaxanes (e.g., ΔG‡ ≈ 50 kJ/mol for Cu(I) systems) .

- Data reconciliation : Cross-reference synthetic yields with HPLC-MS and elemental analysis to address reproducibility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.